5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide
Overview
Description
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, potassium sulfide for thiophene synthesis, and palladium or nickel catalysts for cross-coupling reactions . Reaction conditions often involve the use of organic solvents like toluene and methanol .
Major Products: The major products formed from these reactions include various substituted thiophenes, which exhibit unique properties and applications in different fields .
Scientific Research Applications
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide has numerous scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, modulating biological processes . For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide include other thiophene derivatives such as suprofen, articaine, and various substituted thiophenes . These compounds share the thiophene ring structure but differ in their substituents and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications. For instance, the phenylpropyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-N-(3-phenylpropyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-9-10-14(18-12)15(17)16-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPEDZOISHTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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